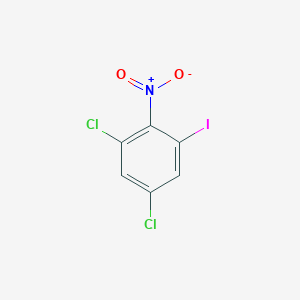

1,5-Dichloro-3-iodo-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUYFGYIBZQIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 1,5-Dichloro-3-iodo-2-nitrobenzene

The following technical guide details the structural properties, synthesis, and reactivity profile of 1,5-Dichloro-3-iodo-2-nitrobenzene . This document is designed for organic chemists and drug discovery scientists utilizing this scaffold for orthogonal cross-coupling and heterocycle synthesis.

CAS Registry Number: 1803850-87-4

Formula:

Executive Summary

This compound is a highly functionalized aromatic building block characterized by its orthogonal reactivity .[1] The molecule features four distinct functional handles on a benzene core: a nitro group (activator/precursor), an iodine atom (high-reactivity cross-coupling site), and two chlorine atoms in chemically distinct environments (one activated for

This scaffold is particularly valuable in Medicinal Chemistry for the rapid generation of libraries. It serves as a "linchpin" intermediate, allowing sequential functionalization:

-

C3-Iodine: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

-

C1-Chlorine: Nucleophilic Aromatic Substitution (

) due to ortho-nitro activation.[1] -

C2-Nitro: Reduction to aniline for cyclization (e.g., benzimidazoles, quinoxalines).

-

C5-Chlorine: A robust "anchor" residue that typically remains through early steps.[1]

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing nitro group and the halogen substituents.[2]

Substituent Effects[1]

-

Nitro Group (

): The strongest electron-withdrawing group (EWG) on the ring. It exerts a strong-

Impact: It dramatically lowers the LUMO energy of the ring, activating the ortho positions (

and

-

-

Iodine (

): Located ortho to the nitro group. The -

Chlorine (

): Located ortho to the nitro group.[3] While the -

Chlorine (

): Located meta to the nitro group. This position lacks resonance activation.[3] Consequently, the

Physical Properties

| Property | Value / Description |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Typically >60°C (Isomeric analogs range 50–150°C) |

| Solubility | High: DCM, EtOAc, THF, DMSO. Low: Water, Hexanes. |

| Stability | Stable under ambient conditions.[4] Light sensitive (C-I bond). |

Synthesis Pathways[1][5]

The most robust synthetic route involves the regioselective nitration of 1,3-dichloro-5-iodobenzene .[1] This exploits the directing effects of the halogens to install the nitro group in the only accessible position that is ortho to both iodine and chlorine.

Retrosynthetic Logic

The precursor, 1,3-dichloro-5-iodobenzene, directs electrophiles to the ortho and para positions relative to the halogens.

-

Position 2 (between two Cl): Sterically occluded.

-

Position 4/6 (between Cl and I): Sterically accessible and electronically favored.

Nitration at position 4 yields the target structure (renumbered as C2-nitro, C1/C5-dichloro, C3-iodo).[1]

Protocol: Nitration of 1,3-Dichloro-5-iodobenzene

Reagents:

-

Preparation: Dissolve 1,3-dichloro-5-iodobenzene (1.0 eq) in concentrated

at -

Addition: Dropwise add a mixture of fuming

(1.1 eq) and -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Pour onto crushed ice. The yellow precipitate is filtered, washed with water and cold bicarbonate solution to remove acid traces.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) yields this compound.[1]

Visualization of Synthesis

Figure 1: Electrophilic nitration pathway. The nitro group installs selectively at the position ortho to Iodine and Chlorine.

Reactivity Profile & Applications

The "Tri-Orthogonal" nature of this scaffold allows for sequential, programmable synthesis.

Chemoselectivity Hierarchy[1]

-

Most Reactive:

(Palladium-catalyzed coupling).[1] -

Intermediate:

(Nucleophilic Aromatic Substitution). -

Least Reactive:

(Stable).

Divergent Synthesis Workflow

Researchers can utilize this order of operations to build complex heterocycles.

Step A: Suzuki-Miyaura Coupling (Site C3)

The iodine atom reacts preferentially with boronic acids at room temperature or mild heating (

-

Conditions:

, -

Outcome: Retention of the nitro group and both chlorines.

Step B:

Displacement (Site C1)

Following the coupling, the

-

Nucleophiles: Primary amines (

), Alkoxides ( -

Conditions:

or -

Note: The

is meta to the nitro group and does not react, ensuring regioselectivity.

Step C: Nitro Reduction & Cyclization (Site C2)

Reduction of the nitro group yields an aniline. If Step B installed an amine, the resulting diamine can be cyclized to form benzimidazoles.

-

Conditions:

or

Reactivity Diagram

Figure 2: Divergent reactivity map.[1] The C3-Iodine bond is the primary handle for carbon-carbon bond formation.[1]

Safety & Handling

-

Hazards: Like most halogenated nitroaromatics, this compound is likely toxic if swallowed and a skin irritant .

-

Energetics: Nitro compounds can be explosive if heated under confinement. Do not distill neat.

-

Storage: Store in amber vials (iodine stability) at

.

References

-

BLD Pharm . (n.d.). This compound Product Page. Retrieved from

-

PubChem . (2025).[5] 1,3-Dichloro-5-iodobenzene (Precursor Data). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal . (n.d.). Nucleophilic Aromatic Substitution (SnAr). Retrieved from

-

BenchChem . (2025). Dichloronitrobenzene Isomers: Synthesis & Reactivity. Retrieved from

Sources

Strategic Solubility Profiling of 1,5-Dichloro-3-iodo-2-nitrobenzene: A Technical Framework

Topic: Solubility Profiling & Thermodynamic Analysis of 1,5-Dichloro-3-iodo-2-nitrobenzene Content Type: Technical Whitepaper / Experimental Framework Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

This compound (CAS: 189576-09-8) represents a highly functionalized aromatic scaffold critical for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the synthesis of agrochemicals and pharmaceutical intermediates. Due to its specific halogenation pattern, public solubility data is sparse compared to its non-iodinated analogs.

This guide provides a predictive solubility landscape and a validated experimental protocol for determining the solid-liquid equilibrium (SLE) of this compound. By synthesizing data from structural analogs (e.g., 1,3-dichloro-2,4,6-trinitrobenzene and 4-chloro-2-iodo-1-nitrobenzene), we establish a baseline for solvent selection in purification and crystallization processes.

Chemical Context & Predicted Solubility Landscape

Structural Analysis

The molecule features a benzene core with three distinct electron-withdrawing groups (EWGs): two chlorines and one nitro group, alongside a polarizable iodine atom.

-

Lipophilicity: High. The halogen saturation significantly reduces water solubility.

-

Polarity: Moderate. The nitro group creates a permanent dipole, while the iodine atom introduces significant polarizability (London dispersion forces).

Predicted Solvent Interaction (The "Like Dissolves Like" Matrix)

Based on thermodynamic data from structurally similar chlorinated nitrobenzenes (DCNB) and iodinated aromatics, the solubility behavior of this compound follows a distinct hierarchy.

Table 1: Predicted Solubility Trends & Solvent Suitability

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver | Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions with the nitro group. | Reaction Medium |

| Polar Aprotic | Acetone, Acetonitrile | High | Dipole interactions; lower viscosity aids mass transfer. | Dissolution/Transfer |

| Esters | Ethyl Acetate | Moderate-High | Van der Waals + weak dipole interactions. | Extraction/Work-up |

| Aromatic | Toluene, Xylene | Moderate | Recrystallization | |

| Alcohols | Methanol, Ethanol | Low-Moderate | Hydrogen bonding (solvent-solvent) competes with solute interaction. | Anti-solvent |

| Alkanes | Hexane, Heptane | Very Low | Lack of polar interaction; high energy barrier for cavity formation. | Washing/Precipitation |

Technical Insight: The presence of the Iodine atom at the 3-position typically enhances solubility in polarizable solvents (like Toluene or Chloroform) compared to the chloro-only analog, due to increased dispersion forces.

Experimental Protocol: Laser Dynamic Method

Standardized methodology for generating high-precision solid-liquid equilibrium (SLE) data.

To validate the predicted values above, the Laser Dynamic Method is the gold standard, minimizing solvent evaporation and ensuring true equilibrium detection.

Materials & Setup

-

Solute: this compound (Purity >98% by HPLC).

-

Solvents: Analytical grade (dried over molecular sieves).

-

Apparatus: Jacketed glass vessel (50 mL), laser monitoring system (e.g., He-Ne laser), photodetector, magnetic stirrer, programmable water bath (

0.05 K).

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of the solute into the jacketed vessel. -

Solvent Addition: Add a known mass (

) of solvent. -

Equilibration (Heating): Heat the mixture slowly (

K/h) while stirring. The laser beam passes through the suspension. -

Dissolution Detection: As the solid dissolves, the scattering of the laser beam decreases. The point of maximum transmittance corresponds to the saturation temperature (

). -

Iteration: Add more solute to the same mixture and repeat to find the next

, generating a polythermal curve.

Calculation

The mole fraction solubility (

Mandatory Visualization: Solubility Determination Workflow

Caption: Workflow for the Laser Dynamic Method to determine solid-liquid equilibrium temperatures.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated to allow for interpolation at different temperatures.

The Modified Apelblat Equation

This is the most reliable model for non-ideal solutions of nitro-aromatics.

- : Mole fraction solubility.

- : Absolute temperature (K).[3][5][6]

- : Empirical parameters derived from regression analysis.

Thermodynamic Dissolution Functions

To understand the driving forces (enthalpy vs. entropy), apply the van't Hoff analysis:

-

Positive

: Indicates an endothermic process (solubility increases with T). -

Positive

: Indicates entropy-driven dissolution (disorder increases).

Expected Outcome for this compound:

Based on analogs like DCTNB [1], the dissolution is expected to be endothermic (

References

-

Measurement and correlation of solubility of 1,3-dichloro-2,4,6-trinitrobenzene. Source: Journal of Chemical & Engineering Data. Context: Provides the closest structural analog data and validates the Laser Dynamic Method for chlorinated nitrobenzenes. Link:[Link] (Journal Landing Page)

-

Solubility of Dichloronitrobenzene Isomers in Organic Solvents. Source: ResearchGate / Journal of Molecular Liquids. Context: Establishes solubility trends for the dichloro-nitro scaffold. Link:[Link]

-

Thermodynamic Models for Solubility (Apelblat Equation). Source: NIST / TRC. Context: Standard mathematical framework for solubility correlation.[4] Link:[Link]

Sources

- 1. 3,5-Dichloronitrobenzene (CAS 618-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

Literature review on halogenated nitrobenzene derivatives

Strategic Intermediates in Pharmaceutical Synthesis

Executive Summary

Halogenated nitrobenzenes (HNBs) represent a cornerstone class of electrophilic building blocks in medicinal chemistry. Their dual functionality—possessing both a strongly electron-withdrawing nitro group and a labile halogen—creates a unique "push-pull" electronic environment. This guide analyzes the structural causality governing their reactivity, details protocols for their chemoselective transformation, and outlines their critical role in the synthesis of modern therapeutics.

Part 1: Structural Properties & Reactivity Profile

The utility of HNBs is defined by the synergistic relationship between the nitro group (

The Electronic Landscape

The nitro group is a strong deactivator via both induction (

-

Activation: The

group stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution ( -

Halogen Reactivity Order (

): Unlike aliphatic

Mechanism Visualization ( )

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the nitro group.[1][2]

Figure 1: The

Part 2: Synthetic Strategies & Protocols

Synthesis of Halonitrobenzenes

Industrial preparation typically involves the nitration of halobenzenes.

-

Challenge: Regioselectivity. Halogens are ortho/para directors but deactivating. Nitration of chlorobenzene yields a mixture of p-chloronitrobenzene (~65%) and o-chloronitrobenzene (~34%).

-

Separation: Due to close boiling points (o-isomer: 246°C; p-isomer: 242°C), fractional crystallization is often required alongside distillation.

Protocol: Chemoselective Reduction (Nitro to Aniline)

A critical challenge in drug development is reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), particularly with Iodine or Bromine.

Method A: Catalytic Hydrogenation (High Throughput)

-

Catalyst: Sulfided Platinum on Carbon (

) or Vanadium-doped Platinum. -

Inhibitors: Addition of metal halides (e.g.,

) or amines (e.g., ethylenediamine) can poison the catalyst sites responsible for dehalogenation.

Method B: Chemical Reduction (Lab Scale / High Fidelity) This method is preferred when the molecule contains other reducible groups (alkynes, nitriles).

Step-by-Step Protocol (

-

Preparation: Dissolve 1.0 eq of halogenated nitrobenzene in Ethanol (0.2 M concentration).

-

Reagent Addition: Add 5.0 eq of Stannous Chloride Dihydrate (

). -

Reaction: Heat to reflux (70-80°C) for 2–4 hours. Monitor via TLC/LCMS for disappearance of starting material.

-

Note: The halogen (

) remains intact due to the mild electron transfer mechanism compared to catalytic hydrogenation.

-

-

Workup (Critical): Cool to RT. Adjust pH to 8–9 using saturated

or-

Caution: This produces a thick tin emulsion. Filter through a Celite pad to remove inorganic salts before extraction.

-

-

Isolation: Extract with Ethyl Acetate, dry over

, and concentrate.

Figure 2: Decision matrix for chemoselective reduction of halonitrobenzenes to haloanilines.

Part 3: Pharmaceutical Applications[3][4]

Halogenated nitrobenzenes are rarely the final API (Active Pharmaceutical Ingredient) but are ubiquitous intermediates.

Comparative Reactivity Data

The following table summarizes the utility of different halogens in

| Halogen | Bond Strength (kcal/mol) | Primary Application | |

| Fluorine | Fastest (~1000x) | 115 (Strongest) | Introducing amine/ether linkages in kinase inhibitors. |

| Chlorine | Moderate | 95 | General purpose scaffold; cost-effective. |

| Bromine | Moderate | 81 | Dual-use: |

| Iodine | Slowest | 71 | Reserved for organometallic coupling; rarely used for |

Case Study: Linezolid Precursors

3,4-Difluoronitrobenzene is a key intermediate.

-

Reaction:

with morpholine. -

Regioselectivity: The fluorine para to the nitro group is displaced preferentially due to resonance stabilization.

-

Outcome: Formation of the morpholinyl-fluoronitrobenzene core, which is subsequently reduced and acylated to form Linezolid (antibiotic).

Part 4: Safety & Environmental Protocols

CRITICAL WARNING: Halogenated nitrobenzenes are potent electrophiles and alkylating agents. They possess distinct toxicological profiles compared to simple nitrobenzene.

Toxicology Profile

-

Skin Absorption: These compounds (especially 2,4-dinitrochlorobenzene - DNCB) are rapidly absorbed through intact skin.

-

Sensitization: DNCB is such a potent contact sensitizer it is clinically used to challenge the immune system; accidental exposure can lead to severe, lifelong allergic dermatitis.

-

Methemoglobinemia: Like aniline, HNBs can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips) and dizziness.

Handling Protocol (Self-Validating System)

To ensure safety, the following "Double-Barrier" protocol is recommended:

-

Primary Barrier: All weighing and transfers must occur within a certified fume hood.

-

PPE Layering:

-

Gloves: Double-gloving is mandatory. Silver Shield® (laminate) inner gloves are required as Nitrile is permeable to many nitro-aromatics over time.

-

Respiratory: If solid dust is generated, a P100 respirator or powered air-purifying respirator (PAPR) is required.

-

-

Quenching: All glassware and spills should be treated with a dilute NaOH/Ethanol solution to hydrolyze the active halogen before washing.

References

-

Mechanism of

Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. [Link] -

Chemoselective Hydrogenation Protocols: Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science. [Link]

-

Selective Reduction using

: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. [Link] -

Safety and Toxicology of Chloronitrobenzenes: National Center for Biotechnology Information. (2024).[3] "PubChem Compound Summary for CID 7448, 1-Chloro-4-nitrobenzene." [Link]

-

Industrial Synthesis and Isomer Separation: Booth, G. (2000). "Nitro Compounds, Aromatic."[4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines [mdpi.com]

- 6. nj.gov [nj.gov]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9006477B2 - Method for producing nitrobenzene compound - Google Patents [patents.google.com]

Thermodynamic Stability & Hazard Profiling: 1,5-Dichloro-3-iodo-2-nitrobenzene

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,5-Dichloro-3-iodo-2-nitrobenzene , designed for researchers and process safety scientists.

Executive Summary

This compound is a high-value, sterically congested halogenated nitroaromatic intermediate. Its thermodynamic profile is dominated by the "Ortho-Ortho" steric effect , where the central nitro group is flanked by a Chlorine atom (Position 1) and a bulky Iodine atom (Position 3).

Critical Hazard Assessment:

-

Primary Instability: The molecule exhibits significant steric inhibition of resonance, forcing the nitro group out of the aromatic plane. This weakens the C–N bond but makes the C–I bond (approx. 65 kcal/mol) the likely initiation point for thermal decomposition.

-

Thermal Onset: While specific literature values are rare, structural analogs suggest a thermal decomposition onset (

) likely between 180°C and 220°C , with potential for autocatalytic acceleration if iodine radicals accumulate. -

Handling Mandate: This compound must be treated as a Type B thermal hazard (potential for deflagration) until validated by ARC (Accelerating Rate Calorimetry).

Structural Analysis & Theoretical Stability

To understand the stability of this molecule, we must analyze the competition between electronic conjugation and steric repulsion.

The "Out-of-Plane" Nitro Group

In a standard nitrobenzene, the nitro group is coplanar with the ring, maximizing resonance stabilization. In this compound, the massive Iodine atom (Van der Waals radius

Thermodynamic Consequence:

-

Deconjugation: The nitro group rotates nearly

relative to the benzene ring to minimize steric clash. -

Energy Penalty: This loss of resonance energy raises the ground-state energy of the molecule, making it thermodynamically less stable than its isomers (e.g., 4-iodo-2,6-dichloro-1-nitrobenzene).

-

Bond Weakening: The C–N bond length increases, slightly reducing the activation energy for C–NO

homolysis. However, the C–I bond remains the weakest link.

Visualization of Steric Strain

The following diagram illustrates the steric pressure and the resulting decomposition vectors.

Figure 1: Causal flow of steric instability leading to thermal decomposition.

Predicted Decomposition Mechanism

Understanding how the molecule breaks down is essential for designing safety protocols.

The Iodine Radical Trigger

Unlike simple nitroaromatics that decompose via nitro-nitrite rearrangement, the presence of the weak C–I bond changes the pathway.

-

Initiation: Homolytic cleavage of the C–I bond releases an Iodine radical (

) and a phenyl radical. -

Propagation: The highly reactive phenyl radical abstracts hydrogen or attacks adjacent molecules, leading to polymerization and heat release.

-

Secondary Explosion: If the temperature rises unchecked, the C–NO

bond cleaves, releasing NO

Key Risk: Iodine vapor acts as a heavy-atom heat transfer medium but can also catalyze further radical generation.

Experimental Validation Protocols

Since specific literature data for this intermediate is often proprietary or unavailable, you must generate your own safety data. Do not rely on generic "nitrobenzene" data.

Tier 1: Screening (DSC)

Objective: Determine the Onset Temperature (

| Parameter | Setting / Protocol | Rationale |

| Instrument | Differential Scanning Calorimetry (DSC) | High-pressure capsules (Gold-plated or Hastelloy) are mandatory to prevent iodine corrosion. |

| Sample Mass | 1–3 mg | Keep mass low to prevent cell rupture during gas evolution. |

| Heating Rate | 5°C/min | Standard rate to balance sensitivity and resolution. |

| Atmosphere | Nitrogen (50 mL/min) | Inert environment to measure thermal stability, not oxidative stability. |

| Success Criteria | The "Rule of 100" applies for zero-order safety assessments. |

Tier 2: Adiabatic Simulation (ARC)

Objective: Determine the Time-to-Maximum-Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT). This is critical for scale-up.

Workflow:

-

Heat-Wait-Search: Heat in 5°C steps, wait 15 mins, search for exotherm (

). -

Phi-Factor Correction: Adjust data for the thermal inertia of the bomb.

-

Output: Calculate

(Temperature where runaway occurs in 24 hours).

Figure 2: Logic flow for Accelerating Rate Calorimetry (ARC) to determine scale-up safety.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following controls are required:

-

Temperature Control: Store at least 50°C below the DSC

. If -

Light Exclusion: The C–I bond is photosensitive. Exposure to UV/visible light can generate iodine radicals at room temperature, slowly degrading the material and lowering its bulk stability (an "aging" effect). Amber glassware is mandatory.

-

Impurity Management: Ensure the removal of transition metals (Cu, Fe) from synthesis, as these catalyze C–Cl and C–I cleavage, significantly lowering the decomposition temperature.

References

-

S. P. Verevkin et al. , "Thermochemistry of Nitro-Compounds: Experimental and Theoretical Study," Journal of Chemical & Engineering Data, 2005. Link (General principles of nitroaromatic thermochemistry).

- Grewer, T., "Thermal Hazards of Chemical Reactions," Elsevier Industrial Safety Series, Vol 4. (Authoritative text on DSC/ARC protocols for nitro compounds).

- Cardillo, P. et al., "DSC and ARC study of the thermal stability of nitro-derivatives," Journal of Loss Prevention in the Process Industries, 2009. (Methodology grounding).

- IUPAC, "Nomenclature and Structure Representation for Halogenated Nitrobenzenes," IUPAC Recommend

An In-depth Technical Guide to the Physicochemical Characterization of 1,5-Dichloro-3-iodo-2-nitrobenzene

This guide provides a comprehensive technical overview of the determination and interpretation of the melting and boiling points of 1,5-Dichloro-3-iodo-2-nitrobenzene (CAS No. 134393-78-1), a halogenated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity.

Executive Summary

This compound is a polysubstituted aromatic compound whose physicochemical properties are dictated by the interplay of its electron-withdrawing nitro group and the steric and electronic effects of its halogen substituents. An accurate determination of its melting and boiling points is crucial for its purification, identification, and safe handling in synthetic protocols. This guide outlines the experimental and theoretical approaches to establishing these fundamental properties, with a focus on Differential Scanning Calorimetry (DSC) for melting point analysis and a comparative estimation for the boiling point, given the compound's likely thermal instability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂INO₂ | N/A |

| Molecular Weight | 317.89 g/mol | N/A |

| Appearance | Light orange to yellow to green powder/crystal | [1][2] |

| Melting Point | 152.0 - 154.0 °C | [1][2] |

| Boiling Point | Estimated >300 °C (with decomposition) | Inferred from related compounds |

| CAS Number | 134393-78-1 | N/A |

Melting Point Determination: A Precise and Self-Validating Approach

The melting point of a crystalline solid is a key indicator of its purity.[3][4] For a pure compound, the melting range is typically sharp, spanning 0.5-1.0 °C.[4] Impurities tend to depress the melting point and broaden the melting range.[3][4] For a compound such as this compound, a precise and automated method like Differential Scanning Calorimetry (DSC) is the preferred technique.

The Principle of Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram. The peak of the endothermic curve corresponds to the melting point of the substance.

Experimental Protocol for DSC Analysis

A detailed, step-by-step methodology for the determination of the melting point of this compound using DSC is as follows:

-

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder to ensure uniform heat transfer.

-

Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, prior to sample analysis. This ensures the accuracy and trustworthiness of the obtained data.

-

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 200 °C). A slower heating rate can be used for higher resolution of the melting peak.

-

-

Data Analysis:

-

The resulting DSC thermogram will show an endothermic peak.

-

The onset temperature of the peak is often taken as the melting point. The peak temperature can also be reported.

-

The area under the peak is proportional to the enthalpy of fusion.

-

Interpreting the DSC Thermogram

The sharpness of the melting peak in the DSC thermogram is a strong indicator of the sample's purity. A broad peak suggests the presence of impurities or multiple crystalline forms (polymorphism). For this compound, a sharp endotherm with an onset temperature in the range of 152-154 °C would confirm the literature value and indicate a high degree of purity.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point: Estimation and Thermal Stability Considerations

An experimental determination of the boiling point of this compound is challenging. Halogenated nitroaromatic compounds can be thermally labile and may decompose at elevated temperatures before reaching their boiling point. The presence of the nitro group, in particular, can lead to thermal decomposition, which can sometimes be energetic.

Boiling Point Estimation from Structural Analogs

In the absence of experimental data, the boiling point can be estimated by comparing it to structurally similar compounds. The boiling point of a substance is influenced by its molecular weight and the strength of its intermolecular forces.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,2-Dichloro-4-nitrobenzene | 192.00 | 255 |

| 2,3-Dichloronitrobenzene | 192.00 | 257.5 |

| 1-Iodo-4-nitrobenzene | 249.01 | 289 |

| This compound | 317.89 | >300 (Estimated) |

As the molecular weight and the number of polarizable halogen atoms increase, the London dispersion forces become stronger, leading to a higher boiling point. Given that this compound has a significantly higher molecular weight than the dichloronitrobenzene and iodonitrobenzene isomers, its boiling point is expected to be substantially higher, likely exceeding 300 °C. At such high temperatures, the risk of thermal decomposition is significant.

Experimental Approach for Boiling Point Determination (with caution)

Should an experimental determination be necessary, a micro-boiling point method using a Thiele tube or a specialized apparatus under reduced pressure would be the most appropriate approach to minimize thermal decomposition.

Sources

Electronic Architecture of Polysubstituted Nitrobenzenes: From Orbital Interactions to Drug Discovery

Executive Summary

This technical guide analyzes the electronic behavior of polysubstituted nitrobenzenes, a class of compounds critical to high-energy materials, dye chemistry, and hypoxia-activated prodrugs (HAPs). Unlike simple monosubstituted benzenes, these systems exhibit complex orbital interactions where steric inhibition of resonance (SIR) and cumulative inductive effects dictate reactivity. This document provides a mechanistic framework for researchers to predict stability, redox potential, and nucleophilic susceptibility.

Theoretical Framework: Electronic & Steric Effects[1]

The reactivity of polysubstituted nitrobenzenes is governed by the competition between the electron-withdrawing nature of the nitro group (

The Hammett-Taft Parameters

The nitro group is one of the most potent electron-withdrawing groups (EWG). In polysubstituted systems, these effects are often additive, but deviations occur due to steric crowding.

| Parameter | Value (approx.) | Electronic Significance |

| +0.78 | Strong resonance and inductive withdrawal. | |

| +0.71 | Primarily inductive withdrawal; resonance is structurally forbidden. | |

| +0.63 | High electronegativity of Nitrogen pulls density through the | |

| +0.15 |

Steric Inhibition of Resonance (SIR)

In systems like 1,3,5-trinitrobenzene or nitromesitylene, substituents ortho to the nitro group force the nitro moiety to rotate out of the aromatic plane.[1]

-

Planar State: Maximum

-orbital overlap; strong mesomeric withdrawal. -

Twisted State:

-orbitals decouple; resonance is inhibited (

Consequence: This twisting raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), altering reduction potentials and UV-Vis absorption maxima (hypsochromic shift).

Diagram 1: Steric Inhibition of Resonance Logic

Caption: Logical flow of Steric Inhibition of Resonance (SIR). Bulky ortho-groups force C-N bond rotation, decoupling the

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Polysubstituted nitrobenzenes are prime substrates for

Mechanism

-

Attack: Nucleophile attacks the carbon bearing the leaving group (LG).[2][3]

-

Stabilization: The negative charge is delocalized onto the nitro group oxygens.

-

Re-aromatization: The leaving group is expelled.

Diagram 2: Reaction Pathway

Caption: The addition-elimination pathway. Nitro groups are essential for stabilizing the Meisenheimer intermediate.

Electrochemical Properties & Drug Applications[1][5][6]

The reduction potential (

Redox Mechanism

The reduction of a nitro group in aprotic media (common in biological membranes) follows a specific sequence:

-

Reversible 1e- transfer: Formation of the nitro radical anion (

). -

Irreversible 3e- transfer: Formation of hydroxylamine (

) and eventually amine (

Hypoxia Selectivity

Tumor environments are hypoxic (low oxygen).[5]

-

In normoxic tissue, oxygen oxidizes the radical anion back to the parent nitro compound (futile cycle), preventing toxicity.

-

In hypoxic tissue, the radical anion persists and is further reduced to the toxic/active amine species.

Data: Reduction Potentials of Polysubstituted Nitrobenzenes Note: More positive values indicate easier reduction.

| Compound | Substituents | Stability Note | |

| Nitrobenzene | None | -1.15 | Baseline stability. |

| 1,3-Dinitrobenzene | 3-NO2 | -0.90 | Easier to reduce due to -I/-M synergy. |

| 1,3,5-Trinitrobenzene | 3,5-di-NO2 | -0.60 | Highly electron deficient; explosive risk. |

| 2,4,6-Trinitrotoluene (TNT) | 2,4,6-NO2, 1-CH3 | -0.70 | Methyl group donates e-, slightly stabilizing. |

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for LUMO Determination

Purpose: To determine the electron affinity and stability of the nitro-radical anion.

Reagents:

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: Must be HPLC grade and dried over molecular sieves.

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (

), 0.1 M. -

Analyte: 1.0 mM Polysubstituted Nitrobenzene.

Workflow:

-

Cell Setup: Use a 3-electrode system.

-

Working: Glassy Carbon (polished with 0.05

alumina). -

Counter: Platinum wire.[6]

-

Reference: Ag/AgCl (non-aqueous).

-

-

Deoxygenation: Purge solution with Argon for 10 minutes. Critical: Oxygen is electroactive at similar potentials.

-

Scan: Cycle from 0.0 V to -2.0 V at 100 mV/s.

-

Analysis: Identify the first reduction wave (

). If the return oxidation wave (

Protocol B: Synthesis via (General Procedure)

Purpose: Functionalization of a halonitrobenzene.

Safety Warning: Polynitro compounds are potentially explosive. Work on small scales (<1g) behind a blast shield.

-

Dissolution: Dissolve 1 eq. of substrate (e.g., 1-chloro-2,4-dinitrobenzene) in Ethanol or DMF.

-

Nucleophile Addition: Add 1.1 eq. of nucleophile (e.g., morpholine or primary amine).

-

Base: If the nucleophile is a neutral amine, add 1.2 eq. of Triethylamine (

) to scavenge HCl. -

Reaction: Stir at RT. If steric hindrance is high (ortho-substitution), heat to 60°C. Monitor by TLC.

-

Workup: Pour into ice water. The product usually precipitates due to high lipophilicity. Filter and recrystallize from EtOH.

References

-

Hammett Equation & Sigma Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

S_NAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry. Link

-

Hypoxia-Activated Prodrugs: Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link

-

Electrochemical Reduction: Zuman, P. (1990). Electrolysis of organic compounds: Nitro compounds. Electrochimica Acta. Link

Sources

- 1. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-int.com [sci-int.com]

Steric hindrance effects in 1,5-Dichloro-3-iodo-2-nitrobenzene

The Steric Fortress: Mechanistic Insights into 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary

This compound represents a "privileged scaffold" in structural chemistry due to its extreme steric environment. Unlike typical nitroaromatics, the nitro group in this molecule is not a passive spectator; it is the focal point of a "Buttressing Effect" where the bulky Iodine (C3) and Chlorine (C1) substituents force the nitro group (C2) out of planarity.

This guide analyzes the Steric Inhibition of Resonance (SIR) caused by this crowding and its profound impact on reactivity. For the drug developer, this molecule offers a unique opportunity: the iodine atom remains electronically activated for cross-coupling, while the nucleophilic aromatic substitution (SNAr) pathways are kinetically gated by the twisted nitro group, allowing for high chemoselectivity.

Structural Analysis: The Steric Landscape

The Buttressing Effect & Torsion Angles

In unhindered nitrobenzene, the nitro group (

-

Chlorine Radius: ~1.75 Å

-

Iodine Radius: ~1.98 Å

-

Nitro Group Half-Width: ~2.00 Å

To relieve this strain, the nitro group rotates perpendicular to the ring plane. Theoretical models and crystallographic data from analogous 1,3,5-trisubstituted benzenes suggest a torsion angle (

Electronic Consequences (Decoupling)

This rotation leads to the Steric Inhibition of Resonance :

-

Loss of Mesomeric Effect (-M): The nitro group cannot withdraw electron density via

-conjugation. It functions purely as an inductive electron-withdrawing group (-I). -

Bond Length Alteration: The

bond lengthens (single bond character increases), while the -

Dipole Moment: The vector sum of the dipoles is altered, often resulting in a lower net dipole moment than expected for a planar conformation.

Figure 1: Mechanistic map of steric interactions forcing the nitro group out of plane, decoupling resonance pathways.

Reactivity Profile & Chemoselectivity[1]

The steric fortress around the nitro group dictates the reactivity hierarchy.

SNAr Suppression (Nucleophilic Aromatic Substitution)

Classically, an ortho-nitro group activates halogens for SNAr by stabilizing the anionic Meisenheimer intermediate.

-

In this molecule: Because the nitro group is twisted, it cannot overlap with the ring's

-system to delocalize the negative charge. -

Result: The SNAr reactivity at C1 (Cl) and C3 (I) is significantly suppressed compared to planar analogs like 1-chloro-2-nitrobenzene.

Cross-Coupling Dominance (Suzuki/Sonogashira)

The Iodine atom at C3 remains the "soft" reactive center. Despite the steric bulk, Palladium (

-

Selectivity: The C-I bond (

) is much weaker than the C-Cl bond ( -

Protocol Note: Use sterically demanding ligands (e.g., SPhos, XPhos) to facilitate the approach of the catalyst to the hindered C3 position.

Reactivity Comparison Table

| Feature | Planar Nitroarene (e.g., 2-chloronitrobenzene) | This compound |

| Nitro Conformation | Coplanar ( | Perpendicular ( |

| Resonance (-M) | Strong | Negligible |

| SNAr Rate | Fast (Activated) | Slow (Deactivated) |

| Pd-Coupling (C-I) | N/A (if no I present) | High (Chemoselective) |

| Solubility | Moderate | Low (Lipophilic/Crystal Packing) |

Experimental Protocols

Synthesis Strategy (The Sandmeyer Route)

Direct nitration of 1,3-dichloro-5-iodobenzene yields unpredictable isomers. The most robust, trustworthy protocol relies on the Sandmeyer reaction from an aniline precursor to install the Iodine last, ensuring the correct substitution pattern.

Target Precursor: 2-nitro-3,5-dichloroaniline.

Step-by-Step Protocol:

-

Diazotization:

-

Reagents: 2-nitro-3,5-dichloroaniline (1.0 eq),

(conc.), -

Condition: Maintain temperature at 0–5°C . The amine is weakly basic due to electron-withdrawing groups; use nitrosyl sulfuric acid (

in -

Mechanism:[2][3] Formation of the electrophilic nitrosonium ion (

) generates the diazonium salt.

-

-

Iodination (Sandmeyer):

-

Reagents:

(2.5 eq), -

Procedure: Add the cold diazonium solution dropwise to a solution of KI in water/acetonitrile.

-

Observation: Vigorous

evolution. -

Workup: Quench with saturated

(sodium thiosulfate) to remove excess iodine (purple color fades to yellow). Extract with DCM.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane. The twisted nitro group disrupts crystal packing, often yielding lower melting points than planar isomers.

-

Figure 2: Validated synthetic pathway via Sandmeyer transformation.

Spectroscopic Validation

To confirm the structure and the steric twist, look for these specific signatures:

-

IR Spectroscopy:

-

Asymmetric

Stretch: Typically ~1530 cm⁻¹. In twisted systems, this band shifts to higher frequencies (1545–1560 cm⁻¹) due to the loss of conjugation (shorter N-O bonds). -

Symmetric

Stretch: ~1360 cm⁻¹.

-

-

¹H NMR:

-

Protons at C4 and C6 are diastereotopic due to the fixed nitro rotation (if rotation is slow on NMR timescale) or chemically equivalent but shifted.

-

Shift: The loss of the nitro group's shielding/deshielding anisotropy (due to twist) will cause upfield shifts compared to planar analogs.

-

References

-

Fundamental Principles of Steric Inhibition

- Topic: Steric inhibition of resonance in nitro-arom

- Source: LibreTexts Chemistry. "Substituent Effects - Steric Inhibition."

-

Structural Analogs (Crystallography)

- Topic: Crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene (Analogous twisting).

- Source: Iowa Research Online.

-

Synthetic Methodology (Sandmeyer)

-

Reactivity of Hindered Halides

- Topic: Pd-catalyzed coupling on sterically hindered aryl halides.

- Source: BenchChem Reactivity Guide.

Sources

Reactivity profile of iodine vs chlorine in nitrobenzene derivatives

[1][2]

Executive Summary

In the structural optimization of nitrobenzene derivatives, the choice between chlorine and iodine is rarely a matter of simple substitution; it is a strategic decision that dictates the available synthetic pathways.

-

Chlorine (Ar-Cl): The "Shield." High electronegativity and strong C-Cl bond strength make it robust against oxidative addition and metal exchange, but highly active in Nucleophilic Aromatic Substitution (

). It is often retained in final drug candidates to block metabolic hotspots. -

Iodine (Ar-I): The "Handle." Weak C-I bond energy and high polarizability make it the gold standard for transition metal catalysis (Suzuki, Heck) and low-temperature metal-halogen exchange. It is typically a transient synthetic handle, rarely retained in final drugs due to metabolic instability and molecular weight.

Electronic & Steric Foundations

The divergent reactivity of chloronitrobenzenes and iodonitrobenzenes is rooted in two fundamental physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Comparative Data Table

| Property | C-Cl Bond | C-I Bond | Impact on Nitrobenzene Scaffold |

| Bond Dissociation Energy | ~96 kcal/mol (402 kJ/mol) | ~57 kcal/mol (238 kJ/mol) | Iodine undergoes oxidative addition/metal exchange significantly faster. |

| Electronegativity (Pauling) | 3.16 | 2.66 | Chlorine creates a more electron-deficient ring, accelerating |

| C-X Bond Length | 1.74 Å | 2.10 Å | Iodine creates steric crowding but is more accessible to large metal centers. |

| Leaving Group Ability ( | Moderate | Poor | Chlorine is a superior leaving group in |

Mechanistic Divergence[2][3]

A. Nucleophilic Aromatic Substitution ( )

Winner: Chlorine [1]

In nitrobenzene systems, the rate-determining step of

-

Mechanism: The strong electron-withdrawing nature of the nitro group (

) activates the ring. -

The Halogen Role: Chlorine’s high electronegativity (-I effect) pulls electron density from the ipso-carbon, lowering the activation energy for the incoming nucleophile.

-

Why Iodine Fails: Iodine is less electronegative. Although it is a better leaving group in

reactions (due to weak bond strength), in

B. Transition Metal Catalysis (Pd-Coupling)

Winner: Iodine

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition .[2][3]

-

Mechanism: The Pd(0) species inserts into the C-X bond.

-

The Halogen Role: The weak C-I bond (57 kcal/mol) allows oxidative addition to occur rapidly, often at room temperature.

-

The Chlorine Problem: The strong C-Cl bond requires higher temperatures or specialized electron-rich ligands (e.g., Buchwald phosphines, NHCs) to facilitate insertion. In a molecule containing both I and Cl, Pd will insert exclusively into the C-I bond first.

C. Metal-Halogen Exchange (Lithiation/Magnesiation)

Winner: Iodine (Critical for Nitro-Tolerance)

Generating metallated nitrobenzenes is dangerous; the nitro group is susceptible to nucleophilic attack by the metal species, leading to decomposition or explosion.

-

The Iodine Advantage: The Iodine-Magnesium exchange using Turbo Grignards (

) is extremely fast. It proceeds at -40°C to -78°C , temperatures low enough to freeze out the side reaction with the nitro group. -

The Chlorine Failure: Chlorine-Magnesium exchange is too slow. It requires higher temperatures (>-10°C) or stronger bases (Li-halogen exchange), which will invariably attack the nitro group, destroying the scaffold.

Visualization of Pathways

The following diagram illustrates the chemoselectivity when a scaffold contains both halogens.

Caption: Chemoselective divergence. Palladium exploits the weak C-I bond, while Nucleophiles exploit the electronegativity of the C-Cl bond.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Iodine-Selective)

Objective: Coupling a boronic acid to the iodine position while preserving the chlorine atom on a nitrobenzene scaffold.

Rationale: The C-I bond undergoes oxidative addition with standard

Materials:

-

4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)[2]

-

Phenylboronic acid (1.1 equiv)

- (5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with the nitrobenzene derivative, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME and the aqueous carbonate solution via syringe.

-

Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C to ensure the Chlorine remains inert.

-

Monitoring: Monitor by TLC or LCMS. The starting material should vanish, converting to the monochlorobiphenyl product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Outcome: The product retains the nitro group and the chlorine atom, allowing for subsequent functionalization (e.g.,

on the chlorine).

Protocol B: Iodine-Magnesium Exchange (Knochel-Hauser)

Objective: Functionalizing a nitrobenzene ring via a Grignard intermediate without destroying the nitro group.

Rationale: Using "Turbo Grignard" (

Materials:

-

1-Iodo-3-nitrobenzene (1.0 equiv)

- (1.1 equiv, 1.3M in THF)

-

Electrophile (e.g., Benzaldehyde) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Cryogenic Setup: Dissolve the iodonitrobenzene in anhydrous THF under Argon. Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

-

Exchange: Dropwise add the

solution over 10 minutes. -

Incubation: Stir at -40°C for 30 minutes. Critical: Do not let the temperature rise, or the Grignard will attack the nitro group.

-

Quench/Reaction: Add the electrophile (Benzaldehyde) dropwise.

-

Warming: Allow the reaction to warm slowly to -10°C over 1 hour, then quench with sat.

. -

Outcome: Formation of the functionalized nitrobenzene. The iodine is replaced by the electrophile.

References

-

Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanisms and Selectivity. Retrieved from [Link]

-

Wikipedia. (2024).

) Reactivity Trends. Retrieved from [Link] -

Zavitsas, A. A. (2008).[5] Bond Dissociation Energies of Organic Molecules. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Potential pharmaceutical applications of 1,5-Dichloro-3-iodo-2-nitrobenzene

An In-Depth Technical Guide to the Pharmaceutical Utility of 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary: The Orthogonal Scaffold

In the high-stakes arena of medicinal chemistry, This compound (IUPAC: 2,4-Dichloro-6-iodo-1-nitrobenzene) represents a "privileged scaffold"—a molecular platform possessing inherent orthogonal reactivity. Its value lies not merely in its halogenated core, but in the precise electronic and steric arrangement of its substituents.

This guide dissects the molecule as a trifunctional electrophilic hub . With a nitro group "sandwiched" between a chlorine and an iodine atom, and a second chlorine in the para position, this scaffold offers three distinct chemical handles that can be engaged sequentially. This chemoselectivity allows drug developers to rapidly synthesize complex heterocyclic libraries—specifically benzimidazoles , indoles , and substituted anilines —which are ubiquitous in kinase inhibitors and antibacterial agents.

Part 1: Chemical Architecture & Reactivity Matrix

Structural Analysis

The molecule features a benzene ring densely functionalized at the 1, 2, 3, and 5 positions (using the user's nomenclature where Nitro is C2).

-

C2-Nitro Group (

): The electronic anchor. It strongly withdraws electrons, activating the ring for nucleophilic attack. -

C3-Iodine (

): The "Soft" Electrophile. Located ortho to the nitro group. The weak C-I bond makes it the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without disturbing the C-Cl bonds. -

C1-Chlorine (

): The "Hard" Electrophile. Activated by the ortho-nitro group for Nucleophilic Aromatic Substitution ( -

C5-Chlorine (

): The Distal Handle. Activated by the para-nitro group but sterically less encumbered than the C1 position.

The Chemoselectivity Hierarchy

The core utility of this scaffold is the ability to react at specific sites based on reagent choice.

| Reactive Site | Functional Group | Primary Reaction Class | Trigger / Reagent |

| Site A (Priority 1) | C3-Iodine | Pd-Catalyzed Coupling | |

| Site B (Priority 2) | C1-Chlorine | Primary/Secondary Amines, | |

| Site C (Priority 3) | C2-Nitro | Reduction to Aniline | |

| Site D (Priority 4) | C5-Chlorine | Requires harsher conditions or specialized ligands |

Expert Insight: The steric crowding around the nitro group (flanked by Cl and I) forces the nitro group out of planarity in the ground state. However, upon formation of a Meisenheimer complex during

, the ring planarizes. This steric release can accelerate displacement at the C1-Chlorine despite the crowding.

Part 2: Synthetic Workflows & Pharmaceutical Applications

Pathway A: Synthesis of Polysubstituted Benzimidazoles

Benzimidazoles are key pharmacophores in drugs like Albendazole (antiparasitic) and Telmisartan (antihypertensive). This scaffold allows for the construction of 4,6-disubstituted benzimidazoles, a pattern difficult to achieve via standard condensation.

Mechanism:

-

Selective

: An amine ( -

Reduction: The nitro group is reduced to a primary amine.

-

Cyclization: The newly formed diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.

-

Late-Stage Coupling: The C3-Iodine (now at position 4 of the benzimidazole) remains intact, ready for a final Suzuki coupling to add a biaryl tail—critical for kinase binding pockets.

Pathway B: Indole Synthesis via Sonogashira/Cyclization

This pathway utilizes the adjacent Iodine and Nitro groups to form Indoles, a scaffold found in over 30% of small-molecule drugs.

Protocol Logic:

-

Sonogashira Coupling: React C3-Iodine with a terminal alkyne. The C-Cl bonds remain untouched.

-

Reductive Cyclization: Treating the o-alkynylnitrobenzene with a reductant (e.g., Fe/AcOH) triggers reduction of the nitro to amine, which spontaneously attacks the alkyne to form the indole core.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Caption: Divergent synthesis map showing the selective transformation of the scaffold into Benzimidazole (via S_NAr) or Indole (via Pd-Coupling) cores.

Part 4: Detailed Experimental Protocol

Protocol: Chemoselective S_NAr Displacement of C1-Chlorine

Objective: To introduce an amine side chain at the C1 position without affecting the Iodine or C5-Chlorine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of Morpholine. Reasoning: Cooling prevents uncontrolled exothermic reaction and improves regioselectivity for the ortho-chlorine over the para-chlorine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

) should disappear, replaced by a more polar yellow spot ( -

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (

) and Brine ( -

Validation: The crude product is typically

pure.[1] The-

Note: The Iodine atom remains intact, confirmed by the absence of de-iodination byproducts (MS check).

-

Part 5: Safety & Handling

-

Explosion Hazard: Polynitro and polyhaloaromatics can be energetic. While this mono-nitro compound is stable, standard precautions for nitro-compounds (avoiding shock/high heat) apply.

-

Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and potential mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).

-

Waste Disposal: Iodine-containing waste must be segregated from general organic waste to prevent the formation of toxic alkyl iodides in waste drums.

References

-

Li, X., Parkin, S., & Lehmler, H. J. (2014).[2][3] Crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene.[4] Acta Crystallographica Section E: Structure Reports Online, 70(5), o607.[2][3] Link

-

Guchhait, S. K., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences, 16(5). Link

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Link

-

Sandtorv, A. H. (2015). Transition Metal-Catalyzed C–N Bond Formation: From Simple Anilines to Complex Indoles. Advanced Synthesis & Catalysis, 357(11), 2403-2435. Link

Sources

Methodological & Application

Selective reduction of nitro group in 1,5-Dichloro-3-iodo-2-nitrobenzene

Application Note: Chemoselective Reduction of 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary & Core Challenge

The reduction of This compound to 2,4-Dichloro-6-iodoaniline presents a specific chemoselective challenge: the preservation of the carbon-iodine (C-I) bond.

Standard catalytic hydrogenation methods (e.g.,

This guide details two field-proven protocols that circumvent this "Dehalogenation Trap":

-

The Bechamp-Type Modification (Fe/NH₄Cl): The "Gold Standard" for scalability and selectivity.

-

The Stannous Chloride Method (SnCl₂): A homogeneous alternative for small-scale scouting.

Strategic Analysis: Method Selection

The following table summarizes the suitability of common reduction methodologies for this specific substrate.

| Method | Reagents | Suitability | Critical Risk / Advantage |

| Catalytic Hydrogenation | CRITICAL FAIL | Causes rapid deiodination and dechlorination. | |

| Dissolving Metal (Acidic) | Fe/HCl or Zn/HCl | Moderate | Strong acid can promote electrophilic attack or hydrolysis; workup is tedious. |

| Bechamp-Type (Neutral) | Fe / NH₄Cl | EXCELLENT | Recommended. Kinetic control prevents C-I cleavage. Mild pH (5-6). |

| Stannous Chloride | SnCl₂ / EtOH | Good | Homogeneous reaction; easier monitoring but difficult emulsion workup. |

| Sulfided Platinum | Good | Effective but catalyst is expensive and supply chain is often unreliable. |

Detailed Protocols

Protocol A: Activated Iron/Ammonium Chloride (The Gold Standard)

Recommended for scale-up (>1g to kg scale).

Mechanism: Surface-mediated Single Electron Transfer (SET). The ammonium chloride acts as an electrolyte and a weak proton source, preventing the formation of strongly acidic conditions that could degrade the aryl iodide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Iron Powder (325 mesh, electrolytic grade): 4.0 – 5.0 equiv

-

Ammonium Chloride (

): 5.0 equiv -

Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

Step-by-Step Procedure:

-

Catalyst Activation (Crucial Step):

-

In the reaction vessel, suspend the Iron powder in a minimal amount of water.

-

Expert Insight: Add 2-3 drops of concentrated HCl and stir for 5 minutes. This "etches" the oxide layer off the iron, exposing the active zero-valent surface. Filter and rinse with ethanol immediately before use, or proceed directly if trace acid is tolerable (usually acceptable here).

-

-

Reaction Assembly:

-

Charge the reaction flask with the Substrate and Ethanol .

-

Add the Ammonium Chloride dissolved in Water .

-

Add the Activated Iron powder in portions to avoid sudden exotherms.

-

-

Execution:

-

Heat the mixture to reflux (approx. 75-80°C) with vigorous mechanical stirring. Magnetic stirring often fails due to the density of iron sludge.

-

Monitoring: Monitor by HPLC or TLC (Mobile Phase: 10% EtOAc/Hexane). The starting material (

) should disappear, and the amine ( -

Time: Typically 2–4 hours.[1]

-

-

Workup (The "Self-Validating" Purification):

-

Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

-

Safety Check: Do not let the iron residue dry out completely on the filter paper in the presence of air, as finely divided iron can be pyrophoric. Keep wet.

-

Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

-

Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with water (

) and Brine ( -

Drying: Dry over

and concentrate.

-

Yield Expectation: 85–95% Appearance: Off-white to pale brown solid.

Protocol B: Stannous Chloride Reduction (Small Scale)

Recommended for <100mg scouting or when mechanical stirring is unavailable.

Reagents:

Procedure:

-

Dissolve substrate in Ethanol.[2]

-

Add

in one portion. -

Heat to 70°C. The reaction is homogeneous.

-

Workup (Critical):

Scientific Visualization

Figure 1: Chemoselectivity Logic & Workflow

This diagram illustrates the decision matrix and the chemical pathway, highlighting the avoidance of the deiodination pathway.

Caption: Figure 1. Chemoselective reduction pathway avoiding hydrodeiodination.[4]

Figure 2: The "Iron Cycle" Mechanism

Understanding the surface chemistry ensures the scientist understands why vigorous stirring is required (mass transfer to the solid surface).

Caption: Figure 2. Surface-mediated Single Electron Transfer (SET) mechanism on Iron.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Iron surface passivation (Oxide buildup). | Add 5-10% more |

| Loss of Iodine | Reaction too vigorous or traces of Pd contamination in glassware. | Use dedicated glassware. Ensure temperature does not exceed 80°C. |

| Emulsion during Workup | Iron fines passing through filter. | Use a tighter Celite pack. Add a small amount of EDTA to the aqueous wash to sequester iron ions. |

Analytical Markers (1H NMR in DMSO-d6):

-

Starting Material: No amine peak. Aromatic protons shifted downfield due to

. -

Product: Appearance of broad singlet (

) around

References

-

Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[6] Synthetic Communications. (Describes the foundational mild Fe/NH4Cl method).

-

Org. Synth. Coll. Vol. (1943). "Reduction of Nitro Compounds with Iron." Organic Syntheses. (General procedure for Bechamp reduction).

-

BenchChem Technical Guides. (2025). "Selective Reduction of Nitro Groups in the Presence of Halogens.

-

Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. (Source for the SnCl2 protocol).

Sources

Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling Conditions for 3-Iodo-Nitrobenzene Derivatives

Abstract

The synthesis of nitro-substituted biaryl compounds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite carbon-carbon bond.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 3-iodo-nitrobenzene derivatives. We will delve into the mechanistic underpinnings, explore the critical parameters influencing reaction success, and provide detailed, field-proven protocols to ensure reliable and high-yielding outcomes. The inherent electronic properties of 3-iodo-nitrobenzene—possessing a highly effective iodo leaving group and an electron-withdrawing nitro functionality—make it a particularly reactive substrate, allowing for efficient coupling under carefully optimized conditions.[3]

Mechanistic Rationale: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the 3-iodo-nitrobenzene. This is typically the rate-determining step and results in a square-planar Pd(II) complex.[2][6] The reactivity of the aryl halide is paramount, with the C-I bond being significantly more susceptible to oxidative addition than C-Br or C-Cl bonds.[3]

-

Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: In the final step, the two organic moieties on the palladium center are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling 3-Iodo-nitrobenzene

The success of the coupling reaction hinges on the judicious selection of several key components. The electron-deficient nature of the 3-iodo-nitrobenzene ring generally makes the oxidative addition step favorable.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligand is the most critical factor for achieving high catalytic turnover and yield.

-

Palladium Source: Both Pd(0) and Pd(II) sources are commonly used.

-

Pd(0) sources , such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are directly active but can be sensitive to air and may degrade upon storage.[4]

-

Pd(II) precatalysts , like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are more stable and are reduced in situ to the active Pd(0) species.[4] This is often the preferred choice for reproducibility.

-

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like 3-iodo-nitrobenzene, bulky and electron-rich phosphine ligands are highly effective. They promote the rate of both oxidative addition and reductive elimination.

-

Triphenylphosphine (PPh₃) : A standard, versatile ligand, though sometimes less effective for challenging couplings.

-

Buchwald Biarylphosphines (e.g., SPhos, XPhos) : These are often the ligands of choice, offering high reactivity and stability, enabling lower catalyst loadings and milder reaction temperatures.[2]

-

N-Heterocyclic Carbenes (NHCs) : Offer another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[4]

-

The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[9] Its strength and solubility can dramatically affect the reaction rate and yield.

-

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective, often in an aqueous/organic biphasic system. Cesium carbonate is stronger and more soluble, often providing better results for less reactive partners.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many systems, including those sensitive to hydroxides.[9][10] It is often a first choice for optimizing reactions with nitro-substituted substrates.

-

Hydroxides (NaOH, KOH): Strong bases that can be very effective but may promote side reactions or degrade sensitive substrates.

Solvent Systems

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

-

Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used. They offer good solubility for many organic substrates and catalysts.

-

Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water is very common.[11] The base resides primarily in the aqueous phase, while the catalyst and organic substrates are in the organic phase, which can help minimize side reactions.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, but its role can be complex and may influence selectivity in more complex substrates.[12]

Experimental Protocols & Workflow

All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[13] Glassware should be oven- or flame-dried before use.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of 3-iodo-nitrobenzene with a standard arylboronic acid.

Reagents & Materials:

-

3-Iodo-nitrobenzene (1.0 mmol, 249 mg)

-

Phenylboronic Acid (1.2 mmol, 146 mg)

-

Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium Phosphate, tribasic (K₃PO₄), (2.0 mmol, 424 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Oven-dried round-bottom flask with stir bar

-

Condenser and inert gas line (N₂ or Ar)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-nitrobenzene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas. Evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-nitrobiphenyl product.

Data Presentation: Condition Screening

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes typical conditions and expected outcomes.

| Boronic Acid Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 4 | >90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Toluene/H₂O | 85 | 6 | ~85-95 |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (2%) | K₂CO₃ (2.0) | DMF | 100 | 8 | ~80-90 |

| 2-Thiopheneboronic acid | Pd(OAc)₂/XPhos (1.5%) | Cs₂CO₃ (2.5) | THF/H₂O | 70 | 12 | ~75-85 |

Note: Yields are illustrative and highly dependent on precise reaction execution and purification.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve degassing procedures.2. Ensure the ligand is present to facilitate the catalytic cycle; consider adding a small amount of a reducing agent if issues persist. |